molecular formula C8H4Br3FO B1411279 2',4'-Dibromo-5'-fluorophenacyl bromide CAS No. 1804418-20-9

2',4'-Dibromo-5'-fluorophenacyl bromide

Cat. No.: B1411279
CAS No.: 1804418-20-9
M. Wt: 374.83 g/mol
InChI Key: QVPFHOMBZCLJDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’,4’-Dibromo-5’-fluorophenacyl bromide is an organic compound with the molecular formula C8H5Br3FO. This compound is characterized by the presence of bromine and fluorine atoms attached to a phenacyl bromide structure. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Dibromo-5’-fluorophenacyl bromide typically involves the bromination of 5’-fluorophenacyl bromide. One common method is as follows:

    Starting Material: 5’-Fluorophenacyl bromide.

    Bromination: The compound is subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Reaction Conditions: The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) at a controlled temperature, usually around 0-5°C to prevent over-bromination.

    Purification: The product is purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Industrial Production Methods

In an industrial setting, the production of 2’,4’-Dibromo-5’-fluorophenacyl bromide may involve continuous flow reactors to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reactant concentrations are optimized to maximize the efficiency of the bromination reaction.

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dibromo-5’-fluorophenacyl bromide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to form 2’,4’-dibromo-5’-fluoroacetophenone using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidation reactions can convert the phenacyl group to a carboxylic acid or other oxidized forms using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products

    Nucleophilic Substitution: Substituted phenacyl derivatives depending on the nucleophile used.

    Reduction: 2’,4’-Dibromo-5’-fluoroacetophenone.

    Oxidation: Corresponding carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2’,4’-Dibromo-5’-fluorophenacyl bromide is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and kinetics.

    Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.

    Industry: The compound is used in the synthesis of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2’,4’-Dibromo-5’-fluorophenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups in nucleophilic substitution reactions, facilitating the formation of new carbon-nucleophile bonds. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interaction with other chemical species.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4’-fluoroacetophenone: Lacks the additional bromine atom at the 2’ position, making it less reactive in certain substitution reactions.

    2,4’-Dibromoacetophenone: Does not have the fluorine atom, which affects its electronic properties and reactivity.

    2-Bromo-3’,4’-dichloroacetophenone: Contains chlorine atoms instead of fluorine, leading to different reactivity patterns.

Uniqueness

2’,4’-Dibromo-5’-fluorophenacyl bromide is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric effects. This combination makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.

Properties

IUPAC Name

2-bromo-1-(2,4-dibromo-5-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br3FO/c9-3-8(13)4-1-7(12)6(11)2-5(4)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPFHOMBZCLJDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)Br)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br3FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',4'-Dibromo-5'-fluorophenacyl bromide
Reactant of Route 2
Reactant of Route 2
2',4'-Dibromo-5'-fluorophenacyl bromide
Reactant of Route 3
Reactant of Route 3
2',4'-Dibromo-5'-fluorophenacyl bromide
Reactant of Route 4
2',4'-Dibromo-5'-fluorophenacyl bromide
Reactant of Route 5
2',4'-Dibromo-5'-fluorophenacyl bromide
Reactant of Route 6
2',4'-Dibromo-5'-fluorophenacyl bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.